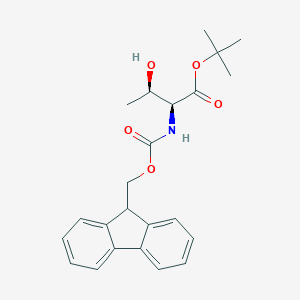

Fmoc-Thr-OBu-t

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRQPSBMLDCJGN-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472330 | |

| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120791-76-6 | |

| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Thr(tBu)-OH: Properties, Synthesis Protocols, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-tert-butyl-L-threonine, commonly abbreviated as Fmoc-Thr(tBu)-OH, is a cornerstone building block in modern peptide chemistry. Its strategic design, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and an acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function, makes it an indispensable reagent for the synthesis of peptides and proteins via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Thr(tBu)-OH, detailed experimental protocols for its application, and a discussion of the biological significance of threonine-containing peptides in key signaling pathways.

Core Properties of Fmoc-Thr(tBu)-OH

Fmoc-Thr(tBu)-OH is a white to off-white crystalline powder that is widely utilized for the incorporation of threonine residues into a growing peptide chain during Fmoc-based SPPS.[1] The tBu protecting group on the hydroxyl side chain prevents unwanted side reactions during peptide synthesis and is readily removed under acidic conditions during the final cleavage from the resin.[2]

Chemical and Physical Data

A summary of the key quantitative data for Fmoc-Thr(tBu)-OH is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine | [3] |

| Molecular Formula | C₂₃H₂₇NO₅ | [1] |

| Molecular Weight | 397.46 g/mol | [1] |

| CAS Number | 71989-35-0 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 125 - 135 °C | [1] |

| Optical Rotation | [α]²⁰/D +16 ± 2°, c = 1 in ethyl acetate | [1] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Conditions | 2-8 °C | [5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thr(tBu)-OH is a standard reagent for the incorporation of threonine into peptide sequences using Fmoc-based SPPS.[6] The Fmoc/tBu strategy is favored due to its use of a mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[7]

Experimental Protocols

A generalized workflow for the incorporation of Fmoc-Thr(tBu)-OH in a manual Fmoc-SPPS protocol is detailed below. This can be adapted for automated peptide synthesizers.

1. Resin Preparation and Swelling:

-

Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.

-

Transfer the resin to a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.[9]

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[9]

-

Wash the resin thoroughly with DMF (3-5 times).[10]

3. Amino Acid Coupling (Fmoc-Thr(tBu)-OH):

-

Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.[8]

-

Coupling: Add the activated Fmoc-Thr(tBu)-OH solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[8]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[8]

-

Wash the resin with DMF (3-5 times).

4. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).[3]

-

Prepare a cleavage cocktail. A common cocktail for peptides containing tBu-protected residues is TFA/TIS/water (95:2.5:2.5). For peptides with sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be added.[11]

-

Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[9]

-

Collect the peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.[9]

6. Purification and Analysis:

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

-

The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[12]

Biological Significance of Threonine Residues

Threonine, with its hydroxyl side chain, is a critical residue in many biologically active peptides and proteins. The hydroxyl group can be a site for post-translational modifications such as phosphorylation and glycosylation, which play crucial roles in regulating protein function, signaling, and cellular processes.

Threonine Phosphorylation in MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[13] MAPKs are activated by dual phosphorylation on conserved threonine and tyrosine residues within a T-X-Y motif in their activation loop.[13] The phosphorylation of the threonine residue is essential for the catalytic activity of the MAPK.[14][15] The ordered phosphorylation and dephosphorylation of these residues provide a sophisticated mechanism for controlling the timing and duration of MAPK signaling.[14]

Threonine O-GlcNAcylation in Insulin (B600854) Signaling

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytosolic proteins.[1][16] This modification is increasingly recognized as a key regulator of cellular signaling, often acting in a reciprocal manner to phosphorylation.[1] In the context of insulin signaling, many key effector molecules, including IRS1, PI3K, and Akt, are O-GlcNAcylated on serine/threonine residues.[1] Aberrant O-GlcNAcylation has been implicated in the development of insulin resistance and type 2 diabetes, as it can attenuate the insulin signal.[16][17]

Conclusion

Fmoc-Thr(tBu)-OH is a vital tool for chemists and biologists engaged in peptide research and drug development. Its well-defined properties and predictable reactivity within the Fmoc-SPPS framework allow for the routine synthesis of complex peptides. Furthermore, the ability to incorporate threonine residues enables the study of critical post-translational modifications that govern fundamental cellular signaling pathways. A thorough understanding of the principles and protocols outlined in this guide will facilitate the successful synthesis and application of threonine-containing peptides in a variety of research settings.

References

- 1. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]

- 2. biotage.com [biotage.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-Thr(tBu)-OH [cem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. agilent.com [agilent.com]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Fmoc-Thr(tBu)-OH CAS number and molecular weight

For researchers, scientists, and professionals in drug development, precise identification and characterization of reagents are paramount. This document provides core technical specifications for Fmoc-Thr(tBu)-OH, a commonly used amino acid derivative in solid-phase peptide synthesis.

Compound Identification and Properties

The following table summarizes the key quantitative data for Fmoc-Thr(tBu)-OH.

| Parameter | Value | Reference |

| CAS Number | 71989-35-0 | [1][2][3][4][5] |

| Molecular Weight | 397.46 g/mol | [1][2] |

| Molecular Formula | C₂₃H₂₇NO₅ | [1][2] |

Fmoc-Thr(tBu)-OH is a threonine derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group.[3] This dual protection strategy is fundamental in Fmoc-based peptide synthesis protocols. The tert-butyl protecting group on the side chain is stable under the mild basic conditions used for Fmoc group removal but can be cleaved using trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[3]

References

An In-depth Technical Guide to Fmoc-O-tert-butyl-L-threonine: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-tert-butyl-L-threonine is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its unique structural features, comprising a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino functionality and an acid-labile tert-butyl (tBu) group for the hydroxyl side chain, make it an indispensable building block for the synthesis of complex peptides and therapeutic agents.[3][4] This orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is then removed during the final cleavage from the solid support.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and application of Fmoc-O-tert-butyl-L-threonine.

Physicochemical Properties

Fmoc-O-tert-butyl-L-threonine is a white to off-white crystalline powder.[1][5] Its solubility in ethyl acetate (B1210297) and dimethylformamide (DMF) makes it highly compatible with standard SPPS conditions, while it is insoluble in water and petroleum ether.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 71989-35-0 | [1][6] |

| Molecular Formula | C₂₃H₂₇NO₅ | [1] |

| Molecular Weight | 397.5 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 125 - 135 °C | [1] |

| Optical Rotation | [α]₂₀ᴰ = +15.5° (c=0.5-2.0 mg/ml in ethyl acetate) | [5] |

| Solubility | Soluble in ethyl acetate and DMF; insoluble in water and petroleum ether | [5] |

| Storage | 0 - 8 °C | [1] |

Synthesis of Fmoc-O-tert-butyl-L-threonine

The synthesis of Fmoc-O-tert-butyl-L-threonine is a multi-step process that starts from the readily available amino acid, L-threonine. The general synthetic route involves the protection of the carboxyl and hydroxyl groups, followed by the introduction of the Fmoc protecting group on the α-amino group. While several variations exist, a common pathway is outlined below.

Experimental Protocol: Synthesis of Fmoc-O-tert-butyl-L-threonine

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Esterification of L-threonine L-threonine is reacted with thionyl chloride in methanol (B129727) to produce L-threonine methyl ester hydrochloride.[7][8]

Step 2: Protection of the Hydroxyl Group The L-threonine methyl ester hydrochloride is then reacted with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like dichloromethane. This step introduces the tert-butyl protecting group onto the hydroxyl side chain, yielding O-tert-butyl-L-threonine methyl ester.[7]

Step 3: Saponification of the Methyl Ester The methyl ester is saponified using a base, such as sodium hydroxide, in an aqueous solvent system to yield O-tert-butyl-L-threonine.[8]

Step 4: Introduction of the Fmoc Group Finally, the α-amino group of O-tert-butyl-L-threonine is protected using an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.[5][7] The crude product is then purified, often by recrystallization from a solvent mixture like ethyl acetate and petroleum ether, to yield the final Fmoc-O-tert-butyl-L-threonine.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-O-tert-butyl-L-threonine is a cornerstone of the Fmoc/tBu strategy in SPPS, which is the predominant method for peptide synthesis in both academic and industrial settings.[9][10][11] This strategy relies on the orthogonality of the protecting groups, where the Fmoc group is removed under mild basic conditions (typically with piperidine (B6355638) in DMF), while the tert-butyl side-chain protection is stable to these conditions and is cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[10][11]

Experimental Protocol: Incorporation of Fmoc-O-tert-butyl-L-threonine in SPPS

The following is a generalized protocol for the incorporation of an Fmoc-O-tert-butyl-L-threonine residue into a growing peptide chain on a solid support.

1. Resin Preparation:

-

The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent like DMF in a reaction vessel.

2. Fmoc Deprotection:

-

The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF.

-

The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and piperidine.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, Fmoc-O-tert-butyl-L-threonine (typically 3-5 equivalents) is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like N-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU, in DMF.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours) with agitation.

4. Washing:

-

After the coupling reaction is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.

5. Monitoring:

-

A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow and Diagrams

The use of Fmoc-O-tert-butyl-L-threonine is integral to the logical progression of solid-phase peptide synthesis. The following diagrams illustrate the chemical structure and the workflow of its application.

Caption: Chemical structure of Fmoc-O-tert-butyl-L-threonine.

Caption: Workflow for incorporating Fmoc-O-tert-butyl-L-threonine in SPPS.

Conclusion

Fmoc-O-tert-butyl-L-threonine is a critical reagent for the synthesis of peptides for research and drug development. Its well-defined physicochemical properties and the robustness of the Fmoc/tBu chemistry in which it is employed have made it a staple in peptide synthesis laboratories worldwide. A thorough understanding of its structure, synthesis, and application is essential for any scientist working in the field of peptide chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-L-Thr(tBu)-OH | Protected Threonine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. FMOC-O-tert-Butyl-L-threonine | 71989-35-0 [chemicalbook.com]

- 7. CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method - Google Patents [patents.google.com]

- 8. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 9. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vapourtec.com [vapourtec.com]

An In-depth Technical Guide to Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). It details its core features, experimental protocols, and strategies to mitigate potential side reactions, ensuring the successful synthesis of high-purity peptides.

Core Features and Physicochemical Properties

Fmoc-Thr(tBu)-OH is an amino acid derivative specifically designed for Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the α-amino group, while the tert-butyl (tBu) ether safeguards the hydroxyl side chain of the threonine residue from unwanted reactions. This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain.[1]

The key characteristics of Fmoc-Thr(tBu)-OH are summarized in the table below.

| Property | Value | References |

| CAS Number | 71989-35-0 | [2] |

| Molecular Formula | C₂₃H₂₇NO₅ | [2] |

| Molecular Weight | 397.47 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Purity (HPLC) | Typically ≥99.0% | |

| Enantiomeric Purity | Typically ≥99.8% | [3] |

| Melting Point | ~130-134 °C | |

| Solubility | Soluble in DMF, NMP, and DCM |

The Role of Fmoc-Thr(tBu)-OH in the SPPS Cycle

The incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. This process involves the sequential removal of the Fmoc protecting group and the coupling of the next amino acid.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-Thr(tBu)-OH in SPPS. The following sections provide step-by-step protocols for the key stages of its use.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.

Protocol:

-

Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

-

Agitate the mixture for 5-20 minutes at room temperature. The reaction progress can be monitored by observing the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine, which could interfere with the subsequent coupling step.

Coupling of Fmoc-Thr(tBu)-OH

The efficiency of the coupling reaction is paramount to prevent the formation of deletion sequences. Various activating agents can be employed, with HATU and HBTU being among the most common.

| Coupling Reagent | Activation Principle | Typical Coupling Time | Relative Efficiency | Potential Issues |

| DIC/HOBt | Carbodiimide/Benzotriazole | 60-120 min | Good | Slower, potential for N-acylurea formation |

| HBTU | Aminium/Uronium Salt | 10-60 min | Very Good | Potential for guanidinylation if used in excess |

| HATU | Aminium/Uronium Salt | 10-60 min | Excellent | More expensive, highly efficient for hindered couplings |

Protocol (using HBTU/HATU):

-

Swell the deprotected resin-bound peptide in DMF.

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HBTU or HATU (0.95 equivalents relative to the amino acid), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (no blue color) indicates the absence of free primary amines and a complete coupling.

-

After a successful coupling, drain the solution and wash the resin extensively with DMF.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the side-chain protecting groups, including the t-butyl group from threonine. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

The Role of Scavengers: During acidolysis, the t-butyl protecting group is cleaved to form a reactive tert-butyl cation. This cation can alkylate sensitive residues, particularly tryptophan and cysteine. Scavengers are added to the cleavage cocktail to "trap" these reactive species.

Optimized Cleavage Cocktails: The composition of the cleavage cocktail depends on the amino acid sequence of the peptide.

| Cleavage Cocktail (Reagent) | Composition (v/v) | Target Peptides |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg(Pbf), Cys(Trt), Met, Trp |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides with sensitive residues, particularly Arg(Pmc/Mtr) |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without Trp, Cys, or Met |

Protocol:

-

Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

-

Add the appropriate freshly prepared cleavage cocktail to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. For peptides containing multiple Thr(tBu) residues, a longer cleavage time may be necessary to ensure complete deprotection.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers.

-

Dry the peptide pellet under vacuum.

Potential Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, particularly with threonine residues.

Racemization

Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction. While the urethane-based Fmoc group generally suppresses racemization, the choice of activating agent and base can influence its extent.

Mitigation Strategies:

-

Choice of Coupling Reagent: Uronium/aminium salt reagents like HATU are known to suppress racemization more effectively than carbodiimides.[5]

-

Use of Additives: The addition of HOBt or its derivatives to the coupling mixture can minimize racemization.

-

Base Selection: The use of a sterically hindered base like DIPEA is generally preferred over less hindered bases.

-

Pre-activation Time: Minimize the pre-activation time to reduce the opportunity for the activated amino acid to racemize.

Dehydration

Under certain conditions, the side chain of threonine can undergo dehydration, leading to the formation of a dehydroamino acid residue. This side reaction is more pronounced with unprotected threonine but can still occur to a lesser extent even with the t-butyl protecting group, particularly during activation or under harsh cleavage conditions.

Mitigation Strategies:

-

Side-Chain Protection: The use of the t-butyl protecting group is the primary strategy to prevent dehydration.

-

Mild Activation: Employing milder activation conditions and avoiding excessive heat can reduce the risk of dehydration.

-

Optimized Cleavage: Using optimized cleavage cocktails and avoiding prolonged exposure to strong acids can minimize this side reaction.

Synthesis of Modified Threonine-Containing Peptides

Fmoc-Thr(tBu)-OH serves as a precursor for the synthesis of peptides containing post-translationally modified threonine residues, such as phosphothreonine and O-glycosylated threonine. This is typically achieved by using pre-formed, appropriately protected building blocks in the SPPS cycle.

Phosphopeptide Synthesis

The synthesis of phosphopeptides is crucial for studying cellular signaling pathways. The "building block" approach, using a pre-phosphorylated threonine derivative, is the most common method.

-

Key Building Block: Fmoc-Thr(PO(OBzl)OH)-OH. The monobenzyl protection of the phosphate (B84403) group is critical to prevent β-elimination during the piperidine-mediated Fmoc deprotection.[6]

Protocol for Coupling Fmoc-Thr(PO(OBzl)OH)-OH:

-

Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (1.5-2 equivalents), an activating agent (e.g., HBTU, 1.5 equivalents), and HOBt (1.5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (3-4 equivalents) to the mixture and immediately add it to the deprotected resin.

-

Allow the coupling to proceed for 1-2 hours. Due to the acidic nature of the phosphate group, a longer coupling time and a higher excess of reagents may be necessary.

-

Monitor the reaction completion with the Kaiser test.

O-Glycopeptide Synthesis

The synthesis of glycopeptides is essential for understanding the roles of carbohydrates in biological recognition and function. Similar to phosphopeptides, the building block approach is preferred.

-

Key Building Blocks: Examples include Fmoc-Thr(Ac₃-α-D-GalNAc)-OH and other per-acetylated glycosylated threonine derivatives. The acetyl groups on the sugar moiety are stable to the conditions of Fmoc-SPPS and can be removed during the final cleavage or in a subsequent step.[7]

Protocol for Coupling Glycosylated Fmoc-Thr-OH:

-

Dissolve the glycosylated Fmoc-Thr building block (1.5-2 equivalents) and an activating agent (e.g., HBTU/HOBt) in DMF.

-

Add DIPEA and perform the coupling as described in the standard protocol. The bulky nature of the glycan may necessitate longer coupling times or the use of more potent activating agents like HATU.

-

Monitor the reaction completion carefully.

Conclusion

Fmoc-Thr(tBu)-OH is an indispensable reagent for the synthesis of a wide array of peptides. A thorough understanding of its properties, optimized protocols for its use, and awareness of potential side reactions are essential for achieving high-purity synthetic peptides. By employing the strategies and methodologies outlined in this guide, researchers can effectively utilize Fmoc-Thr(tBu)-OH to advance their research and development endeavors in the fields of chemistry, biology, and medicine.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic assembly of amino acids to form peptides is a fundamental process in biomedical research and drug development. Among the various methodologies, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant and most versatile approach.[1][2] Its widespread adoption is attributed to its milder reaction conditions compared to the traditional Boc/Benzyl strategy, compatibility with a diverse range of amino acid derivatives, and amenability to both manual and automated synthesis platforms.[2] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including detailed experimental protocols, quantitative data on reaction efficiencies, and visual representations of the key chemical transformations involved.

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process performed on an insoluble solid support, or resin. This solid-phase approach simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, a significant advantage over traditional solution-phase synthesis.[1][3] The synthesis begins with the C-terminal amino acid of the target peptide covalently attached to the resin. The peptide chain is then elongated in the N-terminal direction through a repeated series of deprotection and coupling steps.

The fundamental cycle of Fmoc-SPPS consists of three main stages:

-

Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, exposing a free amine.

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed amine on the resin-bound peptide to form a peptide bond.

-

Washing: Thorough washing of the resin to remove all excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of any permanent side-chain protecting groups.

Core Chemical Reactions in Fmoc-SPPS

The success of Fmoc-based peptide synthesis hinges on the precise and efficient execution of several key chemical reactions. A thorough understanding of these transformations is essential for optimizing synthesis protocols and troubleshooting potential issues.

Fmoc Deprotection: A Base-Mediated Elimination

The Fmoc group is renowned for its lability under basic conditions, while remaining stable to the acidic conditions often used for final cleavage.[3][4] The deprotection is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]

The mechanism proceeds via a β-elimination reaction. The base removes the acidic proton from the 9-position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The highly reactive DBF is subsequently trapped by the secondary amine to form a stable adduct, driving the reaction to completion.

Amino Acid Coupling: Forming the Peptide Bond

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the free amine on the peptide-resin.

Common classes of coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.[5]

-

Onium Salts: These include aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). These reagents are highly efficient and have become the standard in modern SPPS.

The activated amino acid then readily reacts with the N-terminal amine of the resin-bound peptide to form the desired peptide bond.

Quantitative Data in Fmoc-SPPS

The efficiency of each deprotection and coupling step is paramount to the overall success of the synthesis, as incomplete reactions can lead to the formation of deletion sequences and other impurities. The following tables provide a summary of typical reaction times and efficiencies for common reagents used in Fmoc-SPPS.

Table 1: Common Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Typical Time | Notes |

| Piperidine | 20-50% (v/v) | DMF | 5-15 min | The most common reagent; can cause aspartimide formation in sensitive sequences.[3] |

| 4-Methylpiperidine | 20% (v/v) | DMF | 5-15 min | A less toxic alternative to piperidine with similar efficiency.[6] |

| Piperazine | 5-10% (w/v) | DMF/Ethanol | 10-20 min | Can reduce aspartimide formation; may require an activator like DBU for optimal speed.[7] |

| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF | 5-10 min | A faster deprotection cocktail. |

Table 2: Common Coupling Reagents and Typical Efficiencies

| Reagent Class | Example | Typical Coupling Time (min) | Coupling Efficiency (%) | Advantages |

| Carbodiimide | DIC/HOBt | 60-120 | 95-98 | Cost-effective, low risk of guanidinylation.[4] |

| Aminium/Uronium | HBTU | 30-60 | 98-99.5 | Fast and efficient, widely used.[4] |

| Aminium/Uronium | HATU | 15-45 | >99.5 | Very high reactivity, effective for hindered amino acids. |

| Aminium/Uronium | HCTU | 5-30 | 99-99.5 | Highly efficient and fast.[8] |

| Phosphonium | PyBOP | 30-60 | 98-99 | Efficient, no risk of guanidinylation.[4] |

| Phosphonium | PyAOP | 20-45 | >99.5 | High reactivity, good for sterically hindered couplings. |

| Aminium/Uronium | COMU | 15-45 | >99.5 | High reactivity, safer byproducts than benzotriazole-based reagents.[4] |

Note: Coupling times and efficiencies are highly dependent on the specific amino acids being coupled, the peptide sequence, the resin, and the reaction conditions.

Detailed Experimental Protocols

The following protocols provide a generalized framework for manual Fmoc-SPPS. These can be readily adapted for use with automated peptide synthesizers.

Resin Preparation and Swelling

Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.

-

Materials: Fmoc-compatible resin (e.g., Wang, Rink Amide), N,N-dimethylformamide (DMF), Dichloromethane (DCM), peptide synthesis vessel with a sintered glass frit.

-

Procedure:

-

Weigh the desired amount of resin and transfer it to the reaction vessel.

-

Add enough DCM to cover the resin and allow it to swell for 20-30 minutes with gentle agitation (e.g., nitrogen bubbling).[2]

-

Drain the DCM and wash the resin three times with DMF to exchange the solvent.

-

Add fresh DMF to cover the swollen resin and proceed to the first deprotection step.

-

Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc group using piperidine.

-

Materials: Peptide-resin, 20% (v/v) piperidine in DMF, DMF.

-

Procedure:

-

Drain the DMF from the swollen peptide-resin.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[4]

-

Agitate the mixture for an initial 2 minutes.[4]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.[4]

-

Drain the solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

-

Amino Acid Coupling (using HBTU/HOBt)

This protocol outlines a common method for amino acid activation and coupling using HBTU and HOBt.

-

Materials: Deprotected peptide-resin, Fmoc-amino acid, HBTU, HOBt, N,N-diisopropylethylamine (DIPEA), DMF.

-

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add HBTU (3-5 equivalents) to the amino acid solution.

-

Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes. The solution will typically change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Final Cleavage and Peptide Precipitation

This final step liberates the synthesized peptide from the resin and removes the side-chain protecting groups.

-

Materials: Dry peptide-resin, cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)), cold diethyl ether.

-

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the final amino acid.

-

Thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 1-3 hours.

-

Filter the cleavage mixture to separate the resin. Collect the filtrate containing the dissolved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Slowly add the TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). A white precipitate of the peptide should form.

-

Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension to pellet the peptide and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

-

Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified, typically by reverse-phase HPLC.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Fmoc-Thr(tBu)-OH: A Technical Guide to its Application in Synthetic Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, particularly in the realm of drug discovery and development, the strategic use of protected amino acids is paramount to achieving high-purity, biologically active peptides. Among these essential building blocks, N-α-Fmoc-O-tert-butyl-L-threonine, commonly abbreviated as Fmoc-Thr(tBu)-OH, stands out as a cornerstone for the incorporation of threonine residues in solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to the robust and versatile nature of the tert-butyl (tBu) protecting group for the threonine side-chain hydroxyl group, which is compatible with the widely used Fmoc/tBu orthogonal protection strategy.

This technical guide provides an in-depth exploration of the applications of Fmoc-Thr(tBu)-OH in synthetic peptide chemistry. It will cover its core properties, comparative performance data, detailed experimental protocols, and its application in the synthesis of therapeutic peptides, with a specific focus on the Glucagon-Like Peptide-1 (GLP-1) analog, Liraglutide (B1674861).

Core Properties and Advantages of Fmoc-Thr(tBu)-OH

Fmoc-Thr(tBu)-OH is the standard and most frequently utilized derivative for introducing threonine in Fmoc-based SPPS.[1] The Fmoc group provides temporary protection of the α-amino group and is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The tert-butyl ether protecting the hydroxyl side chain of threonine is stable to these basic conditions but is efficiently removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2] This orthogonality is the bedrock of the Fmoc/tBu strategy, allowing for the sequential and controlled elongation of the peptide chain.

The primary advantages of using Fmoc-Thr(tBu)-OH include:

-

High Stability: The tBu group is highly stable under the repetitive basic conditions of Fmoc deprotection, preventing unwanted side reactions at the threonine hydroxyl group.

-

Clean Cleavage: The tBu group is cleanly cleaved by TFA, typically in the presence of scavengers to prevent side reactions, yielding the native threonine residue in the final peptide.

-

Commercial Availability and Purity: Fmoc-Thr(tBu)-OH is commercially available from numerous suppliers in high purity, ensuring the quality and reproducibility of peptide synthesis.[3]

Data Presentation: Comparative Performance of Threonine Protecting Groups

While Fmoc-Thr(tBu)-OH is the workhorse for threonine incorporation, other protecting groups, such as the trityl (Trt) group, are available and may offer advantages in specific contexts, particularly for "difficult" or aggregation-prone sequences. The bulkier Trt group can disrupt interchain hydrogen bonding, which is a primary driver of peptide aggregation during synthesis.[2][4]

Below is a summary of typical performance characteristics based on literature reports. It is important to note that direct quantitative comparisons are highly sequence-dependent.

| Protecting Group | Coupling Efficiency (Typical) | Crude Purity (Difficult Sequences) | Key Advantages | Key Disadvantages |

| tBu (tert-butyl) | >99% in standard sequences | Moderate to High | Cost-effective, standard protocols | May not be optimal for preventing aggregation in difficult sequences. |

| Trt (trityl) | >99% | High to Very High | Excellent for preventing aggregation, leading to higher purity of crude product for difficult sequences.[5][6] | Higher cost, may require slightly modified cleavage cocktails. |

Experimental Protocols

The following protocols are generalized for the use of Fmoc-Thr(tBu)-OH in manual and automated Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and synthesizer.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is suitable for small-scale synthesis (0.1 mmol) on a Wang or Rink Amide resin.

1. Resin Swelling:

- Place the resin in a fritted syringe or reaction vessel.

- Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5-10 minutes at room temperature.

- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

- Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times) and DMF (3 times).

3. Coupling of Fmoc-Thr(tBu)-OH:

- In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the resin loading) to the amino acid solution to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction using a qualitative test such as the Kaiser or TNBS test. A negative result indicates a complete reaction.

- If the coupling is incomplete, the coupling step can be repeated.

4. Washing:

- After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

5. Chain Elongation:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

- Dry the crude peptide under vacuum.

7. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry and analytical HPLC.

Application Spotlight: Synthesis of Liraglutide, a GLP-1 Analog

Liraglutide is a long-acting GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. Its synthesis via Fmoc-SPPS serves as an excellent example of the application of Fmoc-Thr(tBu)-OH. The sequence of Liraglutide contains two threonine residues, both of which are typically incorporated using Fmoc-Thr(tBu)-OH.[7][8]

Experimental Workflow for Liraglutide Synthesis

The synthesis of Liraglutide is a complex, multi-step process that highlights many of the challenges and strategies in modern peptide synthesis. The following diagram illustrates a general workflow.

GLP-1 Receptor Signaling Pathway

Liraglutide exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased insulin (B600854) secretion in a glucose-dependent manner.

Conclusion

Fmoc-Thr(tBu)-OH remains an indispensable tool in the arsenal (B13267) of the peptide chemist. Its reliability, compatibility with standard Fmoc-SPPS protocols, and cost-effectiveness make it the default choice for the incorporation of threonine in a vast array of synthetic peptides. While alternative protecting groups like Trt may offer advantages for particularly challenging sequences, a thorough understanding of the properties and applications of Fmoc-Thr(tBu)-OH is fundamental for the successful synthesis of complex and therapeutically relevant peptides like Liraglutide. The continued development of robust synthetic methodologies, coupled with a deep understanding of the biological targets of these synthetic peptides, will undoubtedly propel the field of peptide-based drug discovery forward.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phenomenex.com [phenomenex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

- 8. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Fmoc-Thr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-threonine), a critical amino acid derivative utilized in solid-phase peptide synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Compound Identification and Properties

Fmoc-Thr(tBu)-OH is a white to off-white crystalline powder.[1] It is a key building block in the synthesis of peptides, where the Fmoc group provides temporary protection of the alpha-amino group and the tert-butyl group protects the hydroxyl side chain of threonine.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 71989-35-0[2][3] |

| Molecular Formula | C₂₃H₂₇NO₅[3][4] |

| Molecular Weight | 397.46 g/mol [4] |

| Appearance | White to off-white solid/crystalline powder[1][4] |

| Purity | Typically >98.0% (HPLC)[5] |

Storage Conditions

Proper storage of Fmoc-Thr(tBu)-OH is paramount to prevent degradation and maintain its chemical purity. The primary considerations are temperature, moisture, and light.

Table 2: Recommended Storage Temperatures and Durations

| Condition | Temperature Range | Recommended Duration | Notes |

| Short-term Storage | 2°C to 8°C[6] | Up to 2 years (as powder)[4] | Ideal for unopened containers and material in regular use. |

| Long-term Storage (Powder) | -20°C[4][5] | Up to 3 years[4] | Recommended for preserving the integrity of the solid compound over extended periods. |

| Stock Solutions in Solvent | -20°C | Up to 1 month[4] | |

| -80°C | Up to 6 months[4] | Aliquot solutions to avoid repeated freeze-thaw cycles.[4] |

Key Storage Recommendations:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6][7]

-

Atmosphere: Store under an inert atmosphere if possible, especially for long-term storage, to minimize exposure to moisture and air.

-

Incompatibilities: Store away from strong oxidizing agents.[2][7]

Handling Procedures and Personal Protective Equipment (PPE)

While Fmoc-Thr(tBu)-OH is not classified as a hazardous substance, prudent laboratory practices should always be followed. The primary risks associated with handling are inhalation of the powder and contact with skin and eyes.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent skin contact.[6][7] Gloves must be inspected prior to use and disposed of properly.[7] |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[6][7] | To protect eyes from dust particles.[6] |

| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[6] | To avoid inhalation of dust.[6] |

Experimental Protocol: Weighing and Dispensing Fmoc-Thr(tBu)-OH

-

Preparation: Before handling, ensure the designated workspace (e.g., a chemical fume hood or a balance with a draft shield) is clean and prepared. Assemble all necessary equipment, including spatulas, weighing paper/boats, and a pre-labeled receiving container.

-

Equilibration: If the compound has been stored at a low temperature, allow the container to equilibrate to room temperature before opening. This prevents condensation of moisture onto the powder.

-

PPE: Don appropriate PPE as outlined in Table 3.

-

Dispensing: Open the container in an area with good ventilation or in a fume hood to minimize dust dispersion.[2] Use a clean, dry spatula to carefully transfer the desired amount of the compound to a weighing vessel.

-

Closure: Immediately and tightly reseal the main container after dispensing to protect the remaining material.

-

Cleanup: Clean any spills promptly by mechanical means (e.g., careful sweeping or vacuuming with a HEPA filter) to avoid generating dust.[2] Wash the work surface and handling equipment thoroughly.

-

Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[7]

Stability Profile

Fmoc-Thr(tBu)-OH is chemically stable under standard ambient and recommended storage conditions.[7] However, it is susceptible to degradation under certain conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to decomposition.[2][7]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[7]

First Aid and Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] If the person feels unwell, consult a doctor. |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2][7] Firefighters should wear self-contained breathing apparatus.[6] |

| Spills | Evacuate the area. Avoid dust generation. Collect the spillage mechanically and place it in a suitable, closed container for disposal.[2][6] |

Disposal Considerations

All waste material must be disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Unused or contaminated Fmoc-Thr(tBu)-OH should be treated as chemical waste. Do not dispose of it with household garbage or allow it to enter the sewage system.[2]

-

Containers: Handle uncleaned, empty containers as you would the product itself.

Visual Guides

Laboratory Workflow for Handling Fmoc-Thr(tBu)-OH

References

Technical Guide to the Safety Data for Fmoc-Thr(tBu)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, commonly known as Fmoc-Thr(tBu)-OH. The following sections detail the physical and chemical properties, hazard classifications, toxicological data, and safe handling procedures for this compound, which is frequently used in solid-phase peptide synthesis.[1][2][3]

Substance Identification

Fmoc-Thr(tBu)-OH is an amino acid derivative where the amino group is protected by an Fmoc group and the hydroxyl side chain is protected by a tert-butyl group.[1] This dual protection makes it a valuable building block in the synthesis of complex peptides and therapeutic proteins.[1]

| Identifier | Value |

| Chemical Name | N-α-Fmoc-O-t-butyl-L-threonine |

| Synonyms | Fmoc-L-Thr(tBu)-OH, Fmoc-Threonine(t-butyl)-OH[1][4] |

| CAS Number | 71989-35-0[1][5][6] |

| EC Number | 276-261-1[5][4] |

| Molecular Formula | C₂₃H₂₇NO₅[1] |

| Molecular Weight | 397.46 g/mol [7] |

| Appearance | White to off-white crystalline powder[1][2] |

Physical and Chemical Properties

The physical and chemical characteristics of Fmoc-Thr(tBu)-OH are essential for its proper handling and storage in a laboratory setting.

| Property | Value |

| Melting Point | 125 - 135 °C[1] |

| Solubility | Soluble in DMSO (100 mg/mL)[7] |

| Optical Rotation | [α]²⁰/D = +16 ± 2° (c=1 in EtOAc)[1] |

| Stability | Stable under recommended storage conditions[8] |

Hazard Identification and Classification

There is some discrepancy in the classification of this substance. While most suppliers do not classify Fmoc-Thr(tBu)-OH as a hazardous substance under GHS or OSHA criteria, some sources indicate significant environmental hazards.[6][9][8] Researchers should therefore handle this compound with appropriate caution, particularly concerning environmental release.

| Regulation | Classification | Pictogram | Hazard Statement |

| GHS (Majority View) | Not a hazardous substance or mixture[6][8] | None | None |

| GHS (Alternate View) | Aquatic Acute 1, Aquatic Chronic 1[9] | GHS09 (Environment) | H410: Very toxic to aquatic life with long lasting effects[9] |

Toxicological and Health Hazard Data

Comprehensive toxicological data for Fmoc-Thr(tBu)-OH is largely unavailable in publicly accessible safety data sheets.[6] The primary health risks are associated with physical contact and inhalation of dust.

| Hazard Type | Data Summary |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[6][8] |

| Skin Corrosion/Irritation | No data available, though direct contact should be avoided[6][8] |

| Serious Eye Damage/Irritation | No data available; may cause irritation[8] |

| Respiratory or Skin Sensitization | No data available[6][8] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA[6] |

| Germ Cell Mutagenicity | No data available[6][8] |

Although specific data is lacking, ingestion is not thought to produce harmful effects in insignificant quantities, but it may be damaging to individuals with pre-existing organ damage.[5]

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

| Aspect | Protocol |

| Handling | Use in a well-ventilated area with local exhaust to control dust.[5][8] Avoid breathing dust.[4] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8][10] |

| Storage | Keep container tightly closed in a dry, well-ventilated place.[5][8] Recommended storage temperature is refrigerated (2 - 8 °C).[1][6][10] Protect from light.[5] |

| Incompatible Materials | Strong oxidizing agents[5][8] |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Use safety glasses or chemical safety goggles approved under NIOSH (US) or EN 166 (EU) standards.[8][10] |

| Skin Protection | Handle with compatible, chemical-resistant gloves.[8][10] Use proper glove removal technique.[8] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[10] |

| Respiratory Protection | Generally not required. If dust levels are a nuisance, use type N95 (US) or P1 (EN 143) dust masks.[8] |

Emergency and First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person into fresh air. If irritation or discomfort persists, seek medical attention. |

| Skin Contact | Take off contaminated clothing. Wash off with soap and plenty of water.[8] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] |

| Ingestion | Rinse mouth and drink plenty of water. Consult a doctor if feeling unwell.[6] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Wear a self-contained breathing apparatus for firefighting if necessary.[6] |

| Accidental Release | Pick up material mechanically and dispose of it properly.[9] Avoid dust generation.[6] Prevent product from entering drains.[6] |

A Note on Experimental Protocols

The safety data presented in this guide is a summary of information found in publicly available Safety Data Sheets (SDSs). These documents report the results and classifications from standardized toxicological and ecotoxicological tests (e.g., OECD guidelines) but do not provide detailed, replicable experimental methodologies. The "No data available" designation indicates that results for such tests on Fmoc-Thr(tBu)-OH have not been published in these documents. Researchers must rely on the provided classifications and handle the substance with the caution appropriate for a chemical with an incomplete toxicological profile.

Workflow for Safe Handling of Fmoc-Thr(tBu)-OH

The following diagram outlines the logical workflow for the safe management of Fmoc-Thr(tBu)-OH in a research environment.

Caption: Logical workflow for the safe handling and storage of Fmoc-Thr(tBu)-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-O-tert-Butyl-L-threonine | 71989-35-0 [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. FMOC-O-tert-Butyl-L-threonine - Safety Data Sheet [chemicalbook.com]

- 5. anaspec.com [anaspec.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

- 9. severnbiotech.com [severnbiotech.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to Fmoc-O-tert-butyl-L-threonine for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is a critical building block in modern solid-phase peptide synthesis (SPPS).[1][2] Its strategic use of orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butyl (tBu) group for the hydroxyl side chain—allows for the precise and efficient assembly of complex peptide sequences.[3][4] This technical guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-O-tert-butyl-L-threonine, complete with detailed experimental protocols and data presented for clarity and practical use in a research and development setting.

Physicochemical and Analytical Data

The consistent quality and well-defined properties of Fmoc-O-tert-butyl-L-threonine are paramount for its successful application in peptide synthesis. The following tables summarize its key physicochemical and analytical data.

Table 1: Physicochemical Properties of Fmoc-O-tert-butyl-L-threonine

| Property | Value |

| CAS Number | 71989-35-0 |

| Molecular Formula | C₂₃H₂₇NO₅ |

| Molecular Weight | 397.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 125 - 135 °C |

| Optical Rotation [α]D²⁰ | +16 ± 2° (c=1 in ethyl acetate) |

| Purity | ≥98.0% (HPLC) |

Table 2: Solubility of Fmoc-O-tert-butyl-L-threonine

| Solvent | Solubility |

| Water | Insoluble |

| Petroleum Ether | Insoluble |

| Ethyl Acetate | Soluble |

| Dimethylformamide (DMF) | Soluble |

Synthesis of Fmoc-O-tert-butyl-L-threonine

The synthesis of Fmoc-O-tert-butyl-L-threonine involves a multi-step process starting from L-threonine. The key steps include the protection of the carboxyl and hydroxyl groups, followed by the introduction of the Fmoc protecting group on the α-amino group. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of Fmoc-O-tert-butyl-L-threonine

This protocol is a composite of generally described synthetic routes.

Step 1: Esterification of L-threonine L-threonine is first converted to its methyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting L-threonine with thionyl chloride in methanol.

Step 2: Protection of the Hydroxyl Group The hydroxyl group of the threonine methyl ester is protected with a tert-butyl group. This is often accomplished by reacting the ester with isobutylene (B52900) in the presence of an acid catalyst.

Step 3: Saponification of the Ester The methyl ester is saponified to regenerate the free carboxylic acid, yielding O-tert-butyl-L-threonine.

Step 4: Introduction of the Fmoc Group The final step is the reaction of O-tert-butyl-L-threonine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base to yield the final product, Fmoc-O-tert-butyl-L-threonine.

References

Methodological & Application

Standard Protocol for Using Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-threonine) is an essential amino acid derivative for the synthesis of peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the tert-butyl (tBu) ether safeguards the hydroxyl group of the threonine side chain. This orthogonal protection strategy allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, typically with piperidine (B6355638), while the tBu group remains stable. The tBu protecting group is subsequently removed during the final cleavage of the peptide from the solid support under strong acidic conditions, commonly with trifluoroacetic acid (TFA).

This document provides a detailed guide to the standard protocols for the use of Fmoc-Thr(tBu)-OH in SPPS, including experimental procedures, data on reaction parameters, and a discussion of potential side reactions.

Data Presentation

The efficiency of coupling, deprotection, and cleavage are critical for the successful synthesis of high-purity peptides. The following tables summarize representative quantitative data for these key steps. It is important to note that the exact efficiencies can be sequence-dependent.

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Thr(tBu)-OH

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Typical Coupling Efficiency (%) | Notes |

| HBTU/DIPEA | 1-2 | 30-120 | >99% | A widely used and effective combination. |

| HATU/DIPEA | 1-2 | 30-120 | >99.5% | Generally offers higher efficiency and lower racemization, especially for sterically hindered couplings. |

| DIC/Oxyma | 0 | 30-120 | >99% | Good for minimizing racemization; the urea (B33335) byproduct is soluble in DMF. |

| PyBOP/DIPEA | 1-2 | 30-120 | >99% | Another effective phosphonium-based reagent. |

Table 2: Fmoc Deprotection of Threonine

| Deprotection Reagent | Concentration | Treatment Time (min) | Typical Deprotection Efficiency (%) | Notes |

| Piperidine in DMF | 20% | 2 x 5-10 | >99% | Standard condition for Fmoc removal. |

| Piperidine in NMP | 20% | 2 x 5-10 | >99% | NMP can be a better solvent for some aggregating sequences. |

| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine | 2 x 2-5 | >99% | Faster deprotection, but may increase the risk of side reactions. |

Table 3: Cleavage and tBu-Deprotection of Thr(tBu)-Containing Peptides

| Cleavage Cocktail (TFA-based) | Scavengers | Cleavage Time (hours) | Typical Cleavage Efficiency (%) | Notes |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% EDT | 2-4 | >95% | A common and robust cleavage cocktail for a wide range of peptides. |

| 95% TFA, 2.5% H₂O, 2.5% TIS | Triisopropylsilane (TIS) | 2-3 | >95% | Effective for peptides without tryptophan or methionine. |

| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Ethanedithiol (EDT), TIS | 2-3 | >95% | Good for peptides containing cysteine. |

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in SPPS involving Fmoc-Thr(tBu)-OH. These are generalized protocols and may require optimization based on the specific peptide sequence, resin, and synthesizer used.

Resin Swelling and Preparation

-

Place the appropriate resin (e.g., Rink Amide, Wang resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc removal.

Coupling of Fmoc-Thr(tBu)-OH

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. Allow the pre-activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 30-120 minutes at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow color) indicates that all primary amines have been acylated.

Capping (Optional)

If the Kaiser test indicates incomplete coupling, a capping step can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

-

Prepare a capping solution (e.g., 5% acetic anhydride (B1165640) and 6% 2,4,6-collidine in DMF).

-

Add the capping solution to the resin and agitate for 10-15 minutes.

-

Drain the capping solution and wash the resin with DMF.

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu group on threonine, are removed.

-

After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry it under vacuum.

-

Prepare a cleavage cocktail suitable for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While the use of Fmoc-Thr(tBu)-OH is generally robust, some side reactions can occur:

-

β-Elimination: Under strongly basic conditions, the protected threonine can undergo β-elimination to form a dehydroamino acid derivative. This is generally minimal with the standard 20% piperidine in DMF but can be more pronounced with stronger bases or prolonged exposure.

-

Mitigation: Use the recommended deprotection times and avoid unnecessarily harsh basic conditions.

-

-

O-Sulfonation: During the final TFA cleavage, if the peptide contains arginine protected with sulfonyl-based groups (e.g., Pmc, Mtr), O-sulfonation of the threonine hydroxyl group can occur in the absence of suitable scavengers.[1]

-

Mitigation: Use a cleavage cocktail containing effective scavengers like thioanisole and water.

-

-

Incomplete tBu Deprotection: In some cases, especially with sterically hindered sequences, the removal of the tBu group by TFA may be incomplete.

-

Mitigation: Ensure sufficient cleavage time (2-4 hours) and use an appropriate TFA concentration in the cleavage cocktail.

-

Visualizations

Experimental Workflow

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH.

Chemical Logic

Caption: Orthogonal deprotection strategy in Fmoc-SPPS for a Thr(tBu)-containing peptide.

References

Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), is a critical and often challenging step in solid-phase peptide synthesis (SPPS). The bulky tert-butyl (tBu) protecting group on the side chain, in addition to the β-branching of the threonine residue, can significantly impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and decreased overall yield and purity of the target peptide. Consequently, the selection of an appropriate and highly efficient coupling reagent is paramount to the successful synthesis of threonine-containing peptides.

This document provides a comprehensive overview of recommended coupling reagents for the efficient incorporation of Fmoc-Thr(tBu)-OH in Fmoc-based SPPS. It includes a comparative analysis of commonly used reagents, detailed experimental protocols, and a discussion of potential side reactions and mitigation strategies.

Recommended Coupling Reagents

For sterically demanding couplings involving Fmoc-Thr(tBu)-OH, the use of potent activating reagents is highly recommended. The most effective reagents fall into the categories of uronium/aminium salts and, to a lesser extent, phosphonium (B103445) salts. Carbodiimide-based reagents, while economical, are generally less effective for such challenging couplings unless used with activating additives.

Key classes of recommended coupling reagents include:

-